molecular formula C10H10BrClO2 B13111714 4-(4-Bromo-3-chlorophenyl)butanoic acid

4-(4-Bromo-3-chlorophenyl)butanoic acid

Cat. No.: B13111714
M. Wt: 277.54 g/mol
InChI Key: VUUKRWNKEYTZMX-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-chlorophenyl)butanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which is attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-chlorophenyl)butanoic acid typically involves the following steps:

  • Halogenation of Phenyl Ring: : The starting material, 4-chlorophenylbutanoic acid, undergoes bromination. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

  • Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Oxidation Reactions: : The phenyl ring can be oxidized to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products

    Substitution: Derivatives with various functional groups replacing bromine or chlorine.

    Reduction: 4-(4-Bromo-3-chlorophenyl)butanol.

    Oxidation: this compound derivatives with additional carboxyl groups.

Scientific Research Applications

4-(4-Bromo-3-chlorophenyl)butanoic acid has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Pharmaceuticals: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Materials Science: : It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

  • Biological Studies: : Researchers study its effects on biological systems to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which 4-(4-Bromo-3-chlorophenyl)butanoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    4-(3-Chlorophenyl)butanoic acid:

    4-(4-Chlorophenyl)butanoic acid: Lacks the bromine atom, which can influence its reactivity and use in synthesis.

Uniqueness

4-(4-Bromo-3-chlorophenyl)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct properties compared to its mono-halogenated counterparts. The combination of these halogens can also influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

4-(4-bromo-3-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

VUUKRWNKEYTZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)Cl)Br

Origin of Product

United States

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